2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for a few hours. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 2-chloro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone moiety can be reduced to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with biological targets such as enzymes and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA function, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- 3-chloro-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide
Uniqueness
2-chloro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the nitro group in the para position relative to the hydrazone moiety can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C14H10ClN3O3 |
---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-7-2-1-6-12(13)14(19)17-16-9-10-4-3-5-11(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
PSGIPEZIXGCEKB-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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